tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate: is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Tetrahydro-2H-pyran-4-yl Group: This step involves the protection of the hydroxyl group in tetrahydropyran, followed by its attachment to the imidazole ring.
Iodination: The iodination of the imidazole ring is achieved using iodine or iodinating agents like N-iodosuccinimide.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can target the iodinated position, potentially replacing the iodine with hydrogen.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Deiodinated compounds.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its imidazole ring.
Receptor Binding:
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Anticancer Research: Studied for its potential anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(4-chloro-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate
- tert-Butyl (2-(4-bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate
Uniqueness
The presence of the iodine atom in tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions, making this compound particularly interesting for specific applications.
Properties
Molecular Formula |
C15H24IN3O3 |
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Molecular Weight |
421.27 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-iodo-2-(oxan-4-yl)imidazol-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C15H24IN3O3/c1-15(2,3)22-14(20)17-6-7-19-10-12(16)18-13(19)11-4-8-21-9-5-11/h10-11H,4-9H2,1-3H3,(H,17,20) |
InChI Key |
SLOHSDSBNVZAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=C1C2CCOCC2)I |
Origin of Product |
United States |
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